molecular formula C14H10N6O6S B14001782 ethyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate CAS No. 59921-59-4

ethyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate

Cat. No.: B14001782
CAS No.: 59921-59-4
M. Wt: 390.33 g/mol
InChI Key: IPWMNOSWXXOIJR-UHFFFAOYSA-N
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Description

Ethyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate typically involves the nitration of a benzoic acid derivative followed by esterification and subsequent attachment of the purine moiety. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The esterification is achieved by reacting the nitrated benzoic acid with ethanol in the presence of an acid catalyst. Finally, the purine derivative is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, would be essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate involves its interaction with cellular components. The nitro groups are believed to play a crucial role in its antimicrobial activity by interfering with the synthesis of essential cellular components such as ergosterol in fungal cells. This compound may also exert its effects through multiple molecular targets, leading to a broad spectrum of biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,5-dinitro-2-(5H-purin-6-ylsulfanyl)benzoate is unique due to the combination of the nitro-substituted benzoate ester with a purine derivative.

Properties

CAS No.

59921-59-4

Molecular Formula

C14H10N6O6S

Molecular Weight

390.33 g/mol

IUPAC Name

ethyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate

InChI

InChI=1S/C14H10N6O6S/c1-2-26-14(21)8-3-7(19(22)23)4-9(20(24)25)11(8)27-13-10-12(16-5-15-10)17-6-18-13/h3-6H,2H2,1H3,(H,15,16,17,18)

InChI Key

IPWMNOSWXXOIJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2NC=N3

Origin of Product

United States

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